molecular formula C7H10ClN3 B1326439 2-Chloro-N4-ethylpyridine-3,4-diamine CAS No. 1025509-12-9

2-Chloro-N4-ethylpyridine-3,4-diamine

Cat. No. B1326439
CAS RN: 1025509-12-9
M. Wt: 171.63 g/mol
InChI Key: SSKAATGTQVWBEN-UHFFFAOYSA-N
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Description

The compound 2-Chloro-N4-ethylpyridine-3,4-diamine is not directly studied in the provided papers. However, related compounds such as 2-chloro-4-nitropyridine (CNP), 2-chloro-4-methyl-5-nitropyridine (CMNP), and 3-amino-2-chloro-4-methylpyridine (ACMP) have been investigated, which may offer insights into the behavior of structurally similar compounds . Another related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been synthesized and analyzed, providing additional context for the chemical behavior of chlorinated pyridine derivatives .

Synthesis Analysis

The synthesis of related chlorinated pyridine derivatives often involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was achieved using a novel protocol that includes Vilsmeier–Haack chlorination . This suggests that the synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine might also require specialized chlorination techniques and careful selection of precursors.

Molecular Structure Analysis

X-ray analysis has been used to determine the solid-state structure of chlorinated pyridine derivatives, revealing that these compounds can crystallize with independent molecules in the asymmetric unit, displaying nearly identical geometric parameters . Such analyses are crucial for understanding the molecular geometry and potential intermolecular interactions, which could

Scientific Research Applications

1. Chemical Interactions and Stability

  • Zhu et al. (2004) explored C–H⋯π interactions in complexes involving aminomethylpyridine derivatives. They studied the stability of various isomers and concluded that those with C–H⋯π interactions are more stable.

2. Computational Chemistry Studies

  • Sawunyama & Bailey (2002) utilized computational chemistry to understand the hydrolysis of 2-chloro-s-triazines, revealing insights into their environmental behavior and potential transformations.

3. Cyclization Processes

  • Smolyar & Vasilechko (2010) investigated the nitration and cyclization of 3,4-diaminopyridines, including 2-chloro derivatives, showing the formation of triazolo[4,5-c]pyridine 2-oxides.

4. Coordination Chemistry

  • Kita et al. (1989) studied the coordination and oxidation of pyridinethiolato complexes, contributing to the understanding of metal complex formation with pyridine derivatives.

5. Environmental Behavior of Related Compounds

  • Dousset et al. (2004) examined the environmental fate of atrazine, a compound structurally related to 2-chloro-N4-ethylpyridine-3,4-diamine, focusing on its behavior in soil and water.

6. Excited States of Triazines

  • Oliva et al. (2005) conducted studies on the excited states of sym-triazines, including compounds similar to 2-chloro-N4-ethylpyridine-3,4-diamine, providing insights into their luminescence properties.

7. Supercritical Fluid Chromatography

  • West et al. (2018) described the development of novel pyridine stationary phases for chromatography, which could potentially be applied in the analysis of pyridine derivatives.

8. Osmium-Hexahydride Complex Reactions

  • Barrio et al. (2004) explored reactions involving osmium-hexahydride complexes with pyridine derivatives, shedding light on the chemical behavior of these complexes.

9. Photocatalytic Degradation

  • Parra et al. (2004) examined the photocatalytic degradation of atrazine, a structurally related compound, using TiO2, providing insights into potential degradation pathways for pyridine derivatives.

properties

IUPAC Name

2-chloro-4-N-ethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-10-5-3-4-11-7(8)6(5)9/h3-4H,2,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKAATGTQVWBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=NC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N4-ethylpyridine-3,4-diamine

CAS RN

1025509-12-9
Record name 2-chloro-N4-ethylpyridine-3,4-diamine
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